8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluoromethyl group attached to a dioxaspirodecane ring system, which is further functionalized with a carboxylic acid group. The unique structural attributes of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic ring system and the introduction of the fluoromethyl and carboxylic acid functionalities. One common synthetic route includes:
Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable diol and a ketone or aldehyde precursor.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluoromethyl group can enhance binding affinity and specificity, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid include:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the fluoromethyl and carboxylic acid functionalities.
8-(Fluoromethyl)-2-azaspiro[4.5]decane: Similar in structure but with an azaspiro ring instead of a dioxaspiro ring.
2-Azaspiro[4.5]decane-4-carboxylic acid: This compound has a similar carboxylic acid group but differs in the spirocyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15FO4 |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
8-(fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H15FO4/c11-7-9(8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7H2,(H,12,13) |
InChI Key |
PNHIAFOFRVXAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CF)C(=O)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.